Somatotropin (176-191)

CAS No.: 66004-57-7

Cat. No.: VC1914967

Molecular Formula: C78H123N23O22S2

Molecular Weight: 1799.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66004-57-7 |

|---|---|

| Molecular Formula | C78H123N23O22S2 |

| Molecular Weight | 1799.1 g/mol |

| IUPAC Name | [(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl] (4S)-5-[[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]oxy-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylidenepropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoate |

| Standard InChI | InChI=1S/C78H123N23O22S2/c1-9-42(8)62(101-69(114)49(23-17-29-88-78(85)86)92-70(115)51(30-39(2)3)95-64(109)46(80)31-43-18-12-10-13-19-43)74(119)100-61(41(6)7)76(121)122-58(106)27-25-50(66(111)90-34-59(107)123-75(120)52(32-44-20-14-11-15-21-44)91-57(105)33-89-67(112)54(37-124)97-65(110)47(81)35-102)94-73(118)60(40(4)5)99-71(116)53(36-103)96-68(113)48(22-16-28-87-77(83)84)93-72(117)55(38-125)98-63(108)45(79)24-26-56(82)104/h10-15,18-21,38-42,45-55,60-62,102-103,124H,9,16-17,22-37,79-81H2,1-8H3,(H2,82,104)(H,89,112)(H,90,111)(H,91,105)(H,92,115)(H,93,117)(H,94,118)(H,95,109)(H,96,113)(H,97,110)(H,98,108)(H,99,116)(H,100,119)(H,101,114)(H4,83,84,87)(H4,85,86,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-/m0/s1 |

| Standard InChI Key | LSTCHEVTSMJOCE-YWWHUHEESA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=S)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |

| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)OC(=O)CCC(C(=O)NCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=S)NC(=O)C(CCC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)OC(=O)CCC(C(=O)NCC(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=S)NC(=O)C(CCC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |

Introduction

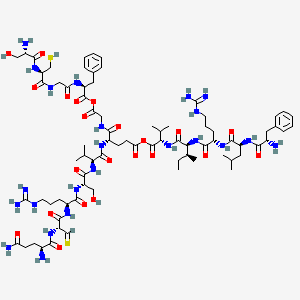

Chemical Structure and Properties

Molecular Composition

Somatotropin (176-191) is composed of 16 amino acids that represent positions 176 through 191 of the full human growth hormone (hGH) sequence. The molecular formula is C78H123N23O22S2 with a molecular weight of 1799.1 daltons . The peptide contains two cysteine residues that form a critical cyclic disulfide bridge between positions 7 and 14 of the fragment, which is essential for its biological activity .

Structural Characteristics

The fragment comes from the region where human growth hormone forms one of its four major α-helices. The parent molecule (hGH) exhibits an up-up-down-down helical topology that facilitates receptor interaction . In some formulations of Somatotropin (176-191), a tyrosine-to-phenylalanine substitution occurs at the last position (191), which appears to enhance its lipolytic properties .

Amino Acid Sequence

The full sequence of Somatotropin (176-191) is YLRIVQCRSVEGSCGF, representing amino acids 176-191 of the complete human growth hormone molecule . This specific sequence forms a bioactive region that maintains certain functions of growth hormone while excluding others.

Physiological Functions

Metabolic Effects

Unlike complete growth hormone, Somatotropin (176-191) demonstrates selective biological activity. Research indicates that this fragment possesses specific effects on fat metabolism without significantly impacting growth or insulin-like growth factor-1 (IGF-1) production .

Adipose Tissue Regulation

In experimental studies, Somatotropin (176-191) has demonstrated notable effects on adipose tissue. Four peptides derived from this region (hGH 172-191, 176-191, 177-191, and 178-191) produced a short-lived rise in blood glucose and a more sustained rise in plasma insulin, while shorter fragments (hGH 179-191 and 180-191) showed no such activity in test systems .

Anti-Insulin Activity

Research has demonstrated that Somatotropin (176-191) exhibits anti-insulin activity in both in vivo and in vitro rat models . This property suggests a role in metabolic regulation that differs from the complete growth hormone molecule's effects on insulin sensitivity.

Research Applications in Cancer Treatment

Nanoparticle Drug Delivery Systems

A significant area of research involves the use of Somatotropin (176-191) in targeted drug delivery systems for cancer treatment. Studies have explored loading this peptide onto Chitosan nanoparticles along with chemotherapeutic agents like doxorubicin to enhance anticancer efficacy .

Molecular Docking Analysis

In silico analysis has examined the binding affinities of Somatotropin (176-191) to various breast cancer receptors. The research revealed that the peptide binds with high affinity to Ki-67, MiB protein, and the estrogen receptor, but shows limited binding to the progesterone receptor and HER2 .

Enhanced Doxorubicin Efficacy

When Somatotropin (176-191) was incorporated into doxorubicin-loaded Chitosan nanoparticles, it significantly enhanced doxorubicin binding to several breast cancer protein targets. The peptide's binding modified doxorubicin's interaction with receptors—for example, reducing the doxorubicin inhibition constant for the progesterone receptor from 139.01 nM to 14.41 nM . This demonstrates the peptide's potential to improve chemotherapeutic drug targeting and efficacy.

| Receptor | Doxorubicin Binding Energy Without Peptide (kcal/mol) | Doxorubicin Binding Energy With Peptide (kcal/mol) | Inhibition Constant Without Peptide (nM) | Inhibition Constant With Peptide (nM) |

|---|---|---|---|---|

| Progesterone Receptor | -10.09 | -11.31 | 139.01 | 14.41 |

| HER2 | Data not specified | Enhanced binding | Data not specified | Reduced |

| MiB Protein | Data not specified | Enhanced binding | Data not specified | Reduced |

| Estrogen Receptor | Data not specified | Slightly reduced binding | Data not specified | Increased |

| Ki-67 | Data not specified | Slightly reduced binding | Data not specified | Increased |

In Vitro and In Vivo Research Findings

Breast Cancer Cell Line Studies

Experimental studies have evaluated the efficacy of Somatotropin (176-191) in cancer treatment using human MCF-7 breast cancer cells. Dual-loaded Chitosan nanoparticles (containing both doxorubicin and Somatotropin 176-191) demonstrated greater anti-proliferative activity against these cells compared to nanoparticles loaded with doxorubicin alone .

Nanoparticle Characterization

The dual-loaded Chitosan nanoparticles containing Somatotropin (176-191) exhibited favorable physicochemical properties, including appropriate particle size, polydispersity index, and zeta potential as measured by photon correlation spectroscopy . These properties are crucial for effective drug delivery and stability in biological systems.

Regulatory Status and Detection Methods

Anti-Doping Regulations

Somatotropin (176-191) is classified as a prohibited substance by the World Anti-Doping Agency (WADA). It falls under the category of growth hormone fragments, alongside similar compounds like AOD-9604 .

Analytical Detection Methods

Detection of Somatotropin (176-191) in anti-doping testing employs solid-phase extraction followed by liquid chromatography (LC) and tandem mass spectrometry (MS/MS). This methodology is mandatory in all WADA-accredited laboratories . The detection approach is similar to that used for other short peptides including growth hormone-releasing peptides (GHRPs).

Integrated Testing Approaches

WADA recommends an integration of analytical and non-analytical intelligence strategies for effective detection of peptides like Somatotropin (176-191). This includes information gathered through tips and investigative methods in addition to laboratory testing .

Future Research Directions

Advanced Drug Delivery Systems

Development of next-generation drug delivery platforms incorporating Somatotropin (176-191) represents a promising area for future research. Studies may focus on optimizing nanoparticle formulations, exploring alternative carrier materials, and evaluating efficacy against diverse cancer types .

Structure-Activity Relationship Studies

More detailed investigation of structure-activity relationships could help identify specific structural elements of Somatotropin (176-191) responsible for its biological effects. This might facilitate the development of synthetic analogs with enhanced potency or selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume